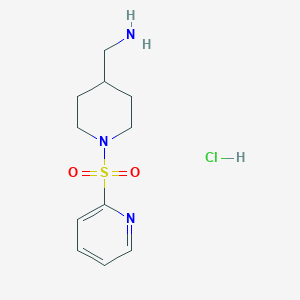

(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride is a compound that features a piperidine ring substituted with a pyridine-2-sulfonyl group and a methanamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.

Introduction of the Pyridine-2-sulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as pyridine-2-sulfonyl chloride under basic conditions.

Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines .

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities attributed to its structural components, including piperidine and pyridine moieties. These structures are commonly associated with various pharmacological effects.

Enzyme Inhibition

Research indicates that (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride may act as an enzyme inhibitor. Specifically, it has shown potential in inhibiting:

- 11β-Hydroxysteroid Dehydrogenase Type 1 : This enzyme plays a crucial role in the regulation of cortisol levels, which is significant for treating metabolic disorders such as obesity and type 2 diabetes .

Antimicrobial Activity

Compounds with similar piperidine structures have demonstrated antimicrobial properties. Studies suggest that derivatives of this compound may inhibit bacterial growth through mechanisms such as:

- Acetylcholinesterase Inhibition : This mechanism can be targeted to combat bacterial infections.

Therapeutic Applications

The therapeutic implications of this compound are notable in the following areas:

Treatment of Metabolic Disorders

The inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 has been linked to the treatment of metabolic syndrome, which includes:

- Type 2 diabetes

- Obesity

- Insulin resistance

These conditions are often interconnected and can lead to serious health complications if not managed properly .

Central Nervous System Disorders

There is emerging evidence suggesting that compounds targeting similar pathways may also be beneficial in treating CNS disorders such as:

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various applications:

Study on Metabolic Syndrome

A study investigated the effects of this compound on glucose metabolism and insulin sensitivity in animal models. Results indicated a significant improvement in insulin sensitivity and a reduction in blood glucose levels, suggesting its potential as a therapeutic agent for type 2 diabetes .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds, demonstrating significant inhibition against various bacterial strains. The results highlighted the compound's potential as an antibacterial agent, especially against resistant strains.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of piperidine derivatives have identified key factors influencing their biological activity:

Mecanismo De Acción

The mechanism of action of (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with target proteins, while the piperidine ring can enhance binding affinity and specificity . The exact pathways involved depend on the specific biological context and target .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.

Pyridine Derivatives: Compounds such as niacin and pyridoxine (vitamin B6) contain the pyridine ring and are involved in various biological processes.

Uniqueness

(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride is unique due to its combination of the piperidine and pyridine-2-sulfonyl groups, which confer distinct pharmacophoric features and potential therapeutic applications .

Actividad Biológica

(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride, with the CAS number 1353978-68-3, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, including antibacterial effects, enzyme inhibition, and potential applications in cancer therapy.

- Molecular Formula : C11H18ClN3O2S

- Molecular Weight : 291.80 g/mol

- Purity : Specifications vary by supplier, but high purity is often required for biological studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing piperidine and sulfonamide moieties. The synthesized derivatives of piperidine, including this compound, have shown promising activity against various bacterial strains.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

| Escherichia coli | Weak |

| Staphylococcus aureus | Moderate |

This compound's activity is attributed to its ability to disrupt bacterial cell wall synthesis and function through enzyme inhibition mechanisms .

Enzyme Inhibition

Enzyme inhibition studies have demonstrated that this compound acts as an effective inhibitor of acetylcholinesterase (AChE) and urease.

| Enzyme Type | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 |

| Urease | 0.63 ± 0.001 |

These findings indicate that the compound may be useful in treating conditions related to cholinergic dysfunction and urea cycle disorders .

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly through its interactions with cellular pathways involved in apoptosis and cell cycle regulation. Preliminary in vitro studies indicate that derivatives similar to this compound may induce apoptosis in cancer cell lines .

Case Studies

- Study on Antibacterial Efficacy : A series of piperidine derivatives were tested against clinical isolates of bacteria. Among these, this compound exhibited significant inhibitory effects against multi-drug resistant strains.

- Enzyme Inhibition Study : In a comparative analysis of several sulfonamide derivatives, this compound showed superior AChE inhibitory activity compared to traditional inhibitors like donepezil.

- Anticancer Research : In a study published in a peer-reviewed journal, compounds structurally related to this compound were evaluated for their ability to induce cell cycle arrest in breast cancer cells, demonstrating a potential pathway for therapeutic application .

Propiedades

IUPAC Name |

(1-pyridin-2-ylsulfonylpiperidin-4-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S.ClH/c12-9-10-4-7-14(8-5-10)17(15,16)11-3-1-2-6-13-11;/h1-3,6,10H,4-5,7-9,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPCPWFDQAMCBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)S(=O)(=O)C2=CC=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.